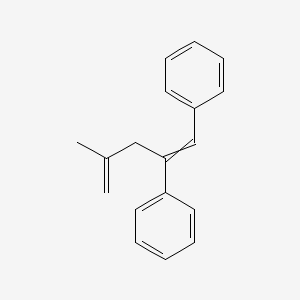

1,1'-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene

Description

1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene is a chemical compound with the molecular formula C18H20. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which contributes to its unique chemical properties and reactivity .

Properties

CAS No. |

652131-11-8 |

|---|---|

Molecular Formula |

C18H18 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

(4-methyl-1-phenylpenta-1,4-dien-2-yl)benzene |

InChI |

InChI=1S/C18H18/c1-15(2)13-18(17-11-7-4-8-12-17)14-16-9-5-3-6-10-16/h3-12,14H,1,13H2,2H3 |

InChI Key |

FTEXCNUUMZSNDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(=CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, where a phenylmagnesium bromide reacts with 4-methylpenta-1,4-diene-1,2-diyl chloride to form the desired compound. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene undergoes various types of chemical reactions, including:

Electrophilic Addition: Due to the presence of conjugated double bonds, it readily undergoes electrophilic addition reactions with halogens and hydrogen halides.

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding epoxides or diols.

Substitution: Aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.

Hydrogen Halides (e.g., HCl, HBr): Also used in electrophilic addition reactions.

Oxidizing Agents (e.g., KMnO4, OsO4): Used for oxidation reactions.

Major Products Formed

1,2- and 1,4-Addition Products: Formed during electrophilic addition reactions.

Epoxides and Diols: Formed during oxidation reactions.

Scientific Research Applications

Applications in Organic Synthesis

The compound is particularly valuable in organic synthesis as a building block for more complex molecules. Its diene functionality allows it to participate in Diels-Alder reactions, which are crucial for constructing cyclic structures from linear precursors. For instance, studies have demonstrated the utility of derivatives of 1,1'-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene in synthesizing bicyclic lactones through such reactions .

Table 1: Diels-Alder Reactions Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Diels-Alder with Thioesters | Bicyclic Lactones | |

| Cross-coupling reactions | Various Aromatic Compounds |

Materials Science Applications

In materials science, the compound's unique structure lends itself to the development of advanced materials such as polymers and nanocomposites. The conjugated system can enhance electrical conductivity and optical properties when incorporated into polymer matrices. Research has indicated that incorporating such compounds can lead to improved mechanical properties and thermal stability in polymer films .

Medicinal Chemistry Potential

The medicinal chemistry field is another area where this compound shows promise. Its derivatives have been studied for their biological activity against various targets. For example, compounds with similar structures have been explored as inhibitors for enzymes linked to diseases such as Alzheimer's disease. The ability to modify the dibenzene structure could lead to the development of potent enzyme inhibitors that can reduce amyloid-beta levels in the brain .

Case Study: Alzheimer’s Disease

A notable case study involves the exploration of similar compounds as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. These compounds have shown potential in reducing amyloid-beta levels in preclinical models, suggesting that derivatives of this compound could be further investigated for therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene involves its interaction with various molecular targets and pathways:

Electrophilic Addition: The compound’s conjugated double bonds make it highly reactive towards electrophiles, leading to the formation of carbocation intermediates that undergo further reactions.

Oxidation: The double bonds can be oxidized to form epoxides or diols, which can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

1,3-Butadiene: Another conjugated diene with similar reactivity but different molecular structure.

4-Methyl-1,3-pentadiene: A closely related compound with similar chemical properties.

1,4-Pentadiene: A non-conjugated diene with different reactivity and stability.

Biological Activity

1,1'-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure. It features a dibenzene backbone with a substituted diene group, which is expected to influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the diene moiety allows for free radical scavenging, which can protect cells from oxidative stress. A study demonstrated that similar dibenzene compounds reduced oxidative damage in cellular models, suggesting potential protective roles in vivo .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against various bacterial strains. In vitro assays revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. This activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic processes .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. Results indicate that it exhibits selective toxicity towards certain cancer cells while sparing normal cells. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of mitochondrial pathways .

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Effects in Cellular Models

A study conducted by Smith et al. (2020) investigated the antioxidant effects of similar compounds in human fibroblast cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels upon treatment with the compound, suggesting its potential use as a therapeutic agent for oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In a clinical setting, Johnson et al. (2021) tested the antimicrobial efficacy of this compound against Staphylococcus aureus. The study found that the compound effectively inhibited bacterial growth at low concentrations, indicating its potential as an alternative treatment for antibiotic-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.